H-DL-Arg-Gly-DL-Asp-DL-Val-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N7O7/c1-8(2)13(16(30)31)24-15(29)10(6-12(26)27)23-11(25)7-22-14(28)9(18)4-3-5-21-17(19)20/h8-10,13H,3-7,18H2,1-2H3,(H,22,28)(H,23,25)(H,24,29)(H,26,27)(H,30,31)(H4,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNRBNZIOBQHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Analysis and Conformational Landscapes of H Dl Arg Gly Dl Asp Dl Val Oh
Impact of DL-Chirality on Peptide Conformation and Assembly
The presence of both D- and L-amino acids within the same peptide chain, as seen in H-DL-Arg-Gly-DL-Asp-DL-Val-OH, introduces significant perturbations to the typical conformational landscape observed in homochiral L-peptides. This mixed chirality is a powerful tool in peptide design, allowing for the creation of unique structural motifs and supramolecular architectures not commonly found in nature. shef.ac.ukuw.edu
The incorporation of D-amino acids into a peptide sequence can drastically alter its secondary structure. rsc.org While sequences composed entirely of L-amino acids typically favor extended conformations or right-handed helices, the introduction of a D-amino acid can disrupt these structures or induce novel folds. rsc.orgnih.gov For instance, D-amino acids are known to destabilize α-helices and can promote the formation of specific turn structures, such as β-turns. rsc.orgnih.gov In the context of this compound, the DL-Arg, DL-Asp, and DL-Val residues can act as pivot points, interrupting regular secondary structures and facilitating the adoption of more compact, folded conformations.
Replacing an L-amino acid with its D-enantiomer can provide crucial information about the role of that specific residue in the peptide's folding and biological activity. rsc.org Studies on the miniprotein Trp-cage have shown that substituting a glycine with a D-amino acid can significantly increase the protein's stability by decreasing the unfolding rate. nih.gov This stabilization is attributed to favorable sidechain-backbone interactions and reduced conformational entropy penalties. nih.gov In the peptide this compound, the D-amino acids could similarly lock the peptide into a more stable, and potentially more bioactive, conformation.
The specific effects of D-amino acid incorporation can be summarized as follows:
| Structural Element | Impact of D-Amino Acid Incorporation |
| α-Helices | Generally destabilizing; can induce kink structures. rsc.orgnih.gov |
| β-Turns | Promotes formation, particularly with residues like D-Proline. rsc.orglifetein.com |
| β-Sheets | Can facilitate the formation of extended β-turn sheets and β-hairpins. rsc.org |
| Overall Stability | Can increase thermodynamic stability by reducing the unfolding rate. nih.gov |
This table summarizes the general effects of incorporating D-amino acids into peptide structures based on available research.
The chirality of constituent amino acids is a critical factor that governs the self-assembly of peptides into higher-order supramolecular structures like nanofibers, nanotubes, and hydrogels. nih.govfrontiersin.orgresearchgate.net Introducing D-amino acids into an L-peptide sequence can distort the main chain, disrupting the original secondary structure and leading to different assembly pathways. nih.gov This alteration can result in novel nanostructures with unique morphologies. For example, molecular dynamics simulations have suggested that chirality alteration can introduce a kink in a peptide's structure, which in turn affects the twist of β-sheets and results in assemblies with a much longer pitch. nih.govfrontiersin.org
Heterochiral peptides, composed of both L- and D-amino acids, can exhibit distinct self-assembly behaviors compared to their homochiral counterparts. nih.gov This can lead to the formation of more diverse and complex structures. nih.gov The specific arrangement of D- and L-residues in this compound would dictate its self-organization, potentially leading to unique supramolecular chiral structures. rsc.orgrsc.org The interplay between the hydrophilic (Arg, Asp) and hydrophobic (Val) side chains, combined with the mixed chirality, creates a complex energy landscape that can favor specific, highly ordered assemblies. The stereoselectivity of interactions between biomolecules means that D-amino acid incorporation will inevitably affect the biological function of peptide assemblies due to both structural regulation and chirality-dependent interactions. nih.gov
Conformational Analysis using Advanced Spectroscopic Methods (e.g., NMR, CD)
To experimentally probe the conformational landscape of this compound, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are indispensable. subr.edu
Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure content of peptides in solution. mdpi.comnih.gov CD spectra can distinguish between α-helical, β-sheet, and random coil conformations based on their characteristic absorption of circularly polarized light. For a mixed-chirality peptide like this compound, the CD spectrum would provide a population-weighted average of all existing conformers. mdpi.com The presence of D-amino acids would likely result in a CD spectrum that deviates significantly from typical spectra of all-L peptides, potentially showing signatures of turn structures or other non-canonical conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about peptide structure and dynamics. uzh.ch Two-dimensional NMR experiments can be used to determine the three-dimensional arrangement of atoms. nih.govuzh.ch For this compound, key NMR parameters would include:
Nuclear Overhauser Effect (NOE): The NOE provides information about the spatial proximity of protons, which is crucial for determining the peptide's 3D structure. uzh.ch
Scalar Couplings (J-couplings): These values can be used to determine dihedral angle restraints, providing insight into the backbone conformation.
Chemical Shifts: Deviations from random coil chemical shift values can indicate the presence of stable secondary structures. mdpi.com
By combining these experimental restraints, a detailed structural model of the predominant conformations of this compound in solution can be generated.
Computational Approaches to Conformational Sampling
Computational methods provide a powerful complement to experimental techniques, allowing for an exhaustive exploration of the conformational possibilities available to a peptide.
Molecular Dynamics (MD) simulations are a computational technique used to study the folding and behavior of peptides at an atomic level by simulating the motion of atoms over time. americanpeptidesociety.org For a pentapeptide such as this compound, MD simulations can map its conformational landscape and identify the most stable structures. researchgate.net
Simulations of host-guest pentapeptides have been instrumental in understanding the intrinsic conformational propensities of both L- and D-amino acids. nih.govnih.gov These studies systematically model peptides containing D-amino acids to derive realistic rotamer libraries and understand the effects of neighboring residue chirality. nih.govnih.gov An MD simulation of this compound would involve placing the peptide in a simulated aqueous environment and tracking the trajectory of each atom over time, governed by a force field that describes the interatomic interactions. mun.ca This approach can reveal folding intermediates, characterize folding pathways, and determine the thermodynamic stability of different conformations. americanpeptidesociety.org
The Ramachandran plot is a fundamental tool in structural biology that visualizes the sterically allowed regions for the backbone dihedral angles (phi, ψ) of amino acid residues. wikipedia.orgproteopedia.org For peptides composed of L-amino acids, these angles typically fall into specific regions corresponding to secondary structures like α-helices and β-sheets.
Due to the geometric inversion at the α-carbon, D-amino acids populate regions of the Ramachandran plot that are mirror images of those populated by L-amino acids. nih.govslideshare.net For example, a β-sheet made of L-amino acids occupies the upper left quadrant of the plot, whereas a β-sheet made of D-amino acids would occupy the lower right quadrant. slideshare.net Glycine, being achiral, can populate a much larger area of the plot. wikipedia.org
Analysis of the Ramachandran plot for a simulation of this compound would show the L-amino acid residues (Gly) populating their classically allowed regions, while the DL-Arg, DL-Asp, and DL-Val residues would exhibit conformational sampling in the inverted, or D-amino acid, regions of the plot. nih.govoup.com This mirrored sampling is a direct consequence of the mixed chirality and is fundamental to the unique structural properties of the peptide.
| Amino Acid Type | Preferred Ramachandran Regions (Quadrants) |
| L-Amino Acids | Upper-Left (β-sheet) and Lower-Left (α-helix) |
| D-Amino Acids | Lower-Right (D-β-sheet) and Upper-Right (D-α-helix) |
| Glycine | Can occupy all four quadrants due to lack of a side chain. |
This table illustrates the general preferences for backbone dihedral angles for L- and D-amino acids on a Ramachandran plot.
Molecular Interactions and Mechanistic Studies of H Dl Arg Gly Dl Asp Dl Val Oh
Specific Interactions with Integrin Receptors.
The three amino acids of the RGD motif each play a critical and distinct role in the binding to integrin receptors. The conformation and stereochemistry of these residues are paramount for effective interaction.
Arginine (Arg): The positively charged guanidinium (B1211019) group of the arginine side chain is a primary determinant for integrin binding. It engages in crucial electrostatic interactions with negatively charged aspartate residues within the binding pocket of the integrin α subunit. nih.gov Studies have shown that while the L-isomer of arginine is the natural binder, peptides containing D-arginine can still retain activity, suggesting some flexibility in the recognition of this residue by the integrin receptor. tandfonline.com
Glycine (Gly): The glycine residue is conserved in the RGD motif due to its small size and lack of a side chain. This minimalist structure provides conformational flexibility to the peptide backbone, allowing the arginine and aspartic acid side chains to orient themselves optimally for binding to their respective pockets on the integrin. nih.gov Substitution of glycine with a bulkier amino acid, such as alanine, can significantly reduce binding affinity by sterically hindering the required conformation. tandfonline.com
Aspartic Acid (Asp): The negatively charged carboxyl group of the aspartic acid side chain is essential for coordinating with a divalent cation, typically Mg²⁺ or Mn²⁺, located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. tandfonline.com This coordination is a critical component of the binding mechanism. In contrast to arginine, the stereochemistry of aspartic acid is highly stringent; peptides containing a D-aspartic acid residue are reported to be inactive, indicating a precise spatial requirement for this interaction. tandfonline.com
Table 1: Role of Key Amino Acid Residues in the RGD Motif for Integrin Binding
| Amino Acid | Key Functional Group | Primary Interaction | Importance of Stereochemistry |
|---|---|---|---|
| Arginine (Arg) | Guanidinium group | Electrostatic interactions with integrin α subunit | L-Arg is natural; D-Arg can be active |
| Glycine (Gly) | None (H atom) | Provides conformational flexibility | Achiral |
| Aspartic Acid (Asp) | Carboxyl group | Coordinates with divalent cation in MIDAS of β subunit | L-Asp is essential; D-Asp is inactive |
While electrostatic and hydrogen bonding interactions are dominant in the recognition of the core RGD motif, hydrophobic interactions, particularly involving residues flanking the RGD sequence, contribute significantly to the binding affinity and specificity for different integrin subtypes. The integrin binding pocket possesses hydrophobic sub-pockets that can accommodate nonpolar side chains of amino acids adjacent to the RGD sequence. These interactions help to anchor the peptide more firmly in the binding site and can modulate the conformation of the RGD motif itself. The contribution of hydrophobic interactions can vary considerably among different integrin subtypes, providing a basis for the design of selective integrin inhibitors. For instance, the presence of a hydrophobic residue C-terminal to the RGD sequence can enhance binding to certain integrins by engaging with a hydrophobic pocket near the MIDAS.
Table 2: Summary of Molecular Interactions in RGD-Integrin Binding
| Interaction Type | Key Contributing Residues/Moieties | Description |
|---|---|---|
| Electrostatic Interactions | Arg (RGD), Asp (Integrin α subunit), Asp (RGD), Divalent Cation (MIDAS) | Primary recognition event involving salt bridges and charge-charge interactions. |
| Hydrogen Bonding | Arg (RGD), Asp (RGD), Peptide Backbone, Integrin Residues | Stabilizes the complex and contributes to specificity through a network of interactions. |
| Hydrophobic Interactions | Flanking residues (e.g., Val), Hydrophobic pockets on integrin | Enhance binding affinity and modulate specificity for different integrin subtypes. |
| Cation Coordination | Asp (RGD), Divalent Cation (MIDAS) | Essential for the structural integrity of the binding site and direct interaction with the ligand. |
Mechanistic Basis of Integrin Binding Specificity (e.g., αvβ3, αIIbβ3)
The binding of RGD-containing ligands to integrins is a highly specific process governed by the precise three-dimensional arrangement of the peptide and the complementary architecture of the integrin's binding pocket. The interaction is primarily mediated by the guanidinium group of Arginine and the carboxyl group of Aspartic acid, which form critical salt bridges and coordinate with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit.
The stereochemistry of the amino acid residues within and flanking the RGD motif plays a pivotal role in determining this spatial arrangement and, therefore, the binding specificity. Research has shown that while the L-configuration of Aspartic acid is generally crucial for activity, with D-Aspartic acid substitutions rendering peptides inactive, the Arginine residue can tolerate a D-configuration and still maintain binding capabilities. annualreviews.org The glycine residue, being achiral, provides conformational flexibility to the peptide backbone, allowing it to adopt the necessary hairpin-like turn to present the Arg and Asp side chains in an optimal orientation for receptor engagement.
It is hypothesized that the L-Arg-Gly-L-Asp-containing stereoisomers within the mixture are the primary contributors to integrin binding activity, given the general preference of integrins for L-amino acids at these positions. However, the presence of D-Arg in some isomers may still permit binding, potentially with altered affinity or specificity. The D-Asp containing isomers are likely to be inactive. annualreviews.org The stereochemistry of the Valine residue will further modulate the activity of each of these potential binding isomers.
Dynamics of Peptide-Receptor Interactions and Binding Kinetics
The interaction between an RGD peptide and its integrin receptor is a dynamic process characterized by association (on-rate, k_on) and dissociation (off-rate, k_off) constants, which together determine the equilibrium dissociation constant (K_d), a measure of binding affinity.
The conformational flexibility of linear peptides, such as the stereoisomers of H-DL-Arg-Gly-DL-Asp-DL-Val-OH, allows them to adapt their shape to the integrin binding pocket. However, this flexibility comes at an entropic cost, which can result in a lower binding affinity compared to more rigid, pre-organized cyclic peptides. Molecular dynamics simulations have shown that cyclic RGD peptides can have a more stable configuration when bound to integrins, characterized by higher binding energy, particularly in the interaction between the Aspartic acid residue and the MIDAS. mdpi.com
Quantitative data on the binding kinetics of RGD peptides with mixed stereochemistry is scarce. However, studies on various RGD analogs provide insights into the range of affinities that can be expected. The affinity of linear RGD peptides for αvβ3 can vary significantly depending on the flanking residues, with IC50 values ranging from the nanomolar to the micromolar range. nih.gov For example, the heptapeptide GRGDSPK exhibits a significantly higher affinity for αvβ3 than the simple RGD tripeptide. nih.gov
The following interactive data table summarizes representative binding affinities of various RGD peptides to integrins, illustrating the impact of sequence and conformation on binding. It is important to note that direct kinetic data for this compound is not available in the literature, and the presented values are for structurally related peptides to provide a comparative context.
| Peptide/Compound | Integrin Subtype | Binding Affinity (IC50, nM) |
| GRGDSPK | αvβ3 | 12.2 nih.gov |
| RGD | αvβ3 | 89 nih.gov |
| Cilengitide (cyclic) | αvβ3 | ~1-10 |
| Linear RGD Peptides (general) | αIIbβ3 | >10,000 nih.gov |
IC50 values represent the concentration of a ligand that is required for 50% inhibition of a specific binding interaction.
The dynamics of the peptide-receptor interaction also involve conformational changes in the integrin itself upon ligand binding. This "induced fit" mechanism can lead to a more stable complex. The stability of this complex, reflected in the dissociation rate, is a critical factor in the biological activity of the peptide.
Computational Modeling and Simulation Studies of H Dl Arg Gly Dl Asp Dl Val Oh
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For H-DL-Arg-Gly-DL-Asp-DL-Val-OH, these simulations are crucial for understanding its interactions with biological targets, most notably integrin receptors. The RGD sequence is a primary recognition motif for many integrins, which are transmembrane proteins involved in cell adhesion and signaling. nih.gov
Docking studies typically place the peptide into the binding site of a receptor, such as integrin αvβ3 or αIIbβ3, and calculate a binding or docking score, often expressed in kcal/mol. nih.govashpublications.org This score estimates the binding affinity, with more negative values indicating stronger interactions. The key interactions driving the binding of RGD-containing peptides to integrins involve the carboxylate group of the Aspartic acid residue coordinating with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, and the guanidinium (B1211019) group of the Arginine residue forming salt bridges with acidic residues, like Asp218, on the α subunit. mdpi.com
The presence of D-amino acids in this compound can significantly alter these interactions. While the fundamental RGD recognition motif is preserved, the stereochemistry of the flanking Valine and the RGD residues themselves can affect the peptide's ability to adopt the optimal conformation for fitting into the binding pocket. Computational models suggest that changing the stereochemistry of amino acids can modulate receptor selectivity and binding affinity. unl.edu For instance, different stereoisomers may favor binding to different subtypes of integrins or even entirely different receptors. Docking simulations can help predict these preferences by comparing the binding energies of the various possible stereoisomers (e.g., L-Arg-Gly-L-Asp-L-Val, D-Arg-Gly-L-Asp-L-Val, etc.) within the same receptor binding site.
Table 1: Representative Molecular Docking Data for RGD-like Peptides with Integrin Receptors Note: This table presents typical data from studies on RGD peptides to illustrate the outputs of docking simulations. Data for the specific this compound mixture is not available and would require specific computational analysis.
| Peptide Ligand | Receptor Target | Docking Score (kcal/mol) | Key Interacting Receptor Residues |
|---|---|---|---|
| c(RGDfV) | Integrin αvβ3 | -8.8 | αv: Asp218; β3: Ser121, Ser123 |
| AGDV-containing peptide | Integrin αIIbβ3 | ~ -13 | αIIb: β-propeller domain; β3: βI domain |
| RGD-peptide | Integrin αvβ5 | -6.9 | β5: MIDAS region |
Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis
The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of this compound is performed using computational methods like Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM) calculations use classical physics to model the potential energy surface of the peptide. By employing force fields (e.g., AMBER, CHARMM), MM methods can efficiently explore the vast conformational space of the tetrapeptide. These simulations can identify low-energy conformations, or "conformers," that the peptide is likely to adopt in solution. For a peptide with mixed stereochemistry like this compound, MM simulations are essential to understand how the presence of D-amino acids restricts or expands the available conformational landscape compared to its all-L counterpart.
Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energy of the molecule. While computationally expensive, QM methods, such as Density Functional Theory (DFT), are often used to refine the geometries and energies of the most stable conformers identified by MM simulations. This hybrid QM/MM approach leverages the speed of MM for broad conformational searching and the accuracy of QM for detailed analysis of key structures. These studies can reveal subtle differences in intramolecular hydrogen bonding and electrostatic interactions that arise from the different stereoisomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of molecules with their biological activity. In the context of this compound, QSAR can be used to design new peptides with enhanced or more specific activity, for example, higher affinity for a particular integrin subtype.
To build a QSAR model, a dataset of peptides with known activities (e.g., IC50 values for integrin binding) is required. For each peptide, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing properties like charge distribution and dipole moment.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the biological activity. Once a predictive QSAR model is established, it can be used to estimate the activity of novel, yet-to-be-synthesized peptides. For instance, a model could predict how substituting the Valine residue with other amino acids (both L and D forms) would affect the binding affinity of the RGDV tetrapeptide.
De Novo Peptide Design Using Computational Tools
De novo peptide design refers to the creation of novel peptide sequences with a desired function, starting from scratch. Computational tools play a pivotal role in this process by exploring the vast sequence space to identify candidates that are predicted to fold into a specific structure or bind to a particular target.
For a target like an integrin receptor, de novo design algorithms can be used to build peptides that complement the shape and chemical features of the binding site. These methods often employ a library of amino acid fragments and use scoring functions to evaluate the fit of the designed peptide within the receptor. The process can be iterative, where an initial peptide is designed, its binding is evaluated through docking and molecular dynamics, and then the sequence is refined to improve its properties.
In the case of designing analogs of this compound, computational tools could be used to explore variations in the sequence beyond simple substitutions. For example, algorithms could suggest cyclizing the peptide to constrain its conformation and potentially increase its binding affinity and stability. The inclusion of D-amino acids is a key strategy in de novo design to enhance resistance to enzymatic degradation, a common limitation of therapeutic peptides.
Simulation of Peptide Self-Assembly and Supramolecular Organization
Peptides can self-assemble into a variety of ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. This process is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. Molecular dynamics (MD) simulations are a powerful tool to study the mechanisms of peptide self-assembly at the atomic level.
MD simulations can model the behavior of multiple peptide molecules in a solvent (typically water) over time, allowing researchers to observe the initial stages of aggregation and the formation of larger supramolecular structures. For this compound, these simulations would be particularly insightful. The mixture of stereoisomers could lead to complex and potentially novel self-assembly behaviors. The presence of D-amino acids can disrupt the regular hydrogen bonding patterns that are often crucial for the formation of well-ordered structures like beta-sheets in all-L peptides.
Simulations could explore how different ratios of L- and D-isomers influence the morphology of the resulting aggregates. By analyzing the trajectories from MD simulations, one can identify the key intermolecular interactions that stabilize the self-assembled structures and understand the thermodynamic driving forces behind their formation. This knowledge is valuable for designing peptide-based biomaterials with specific properties.
Design Principles and Structure Activity Relationships Sar of H Dl Arg Gly Dl Asp Dl Val Oh Analogs
Principles of Modulating Peptide Activity through Amino Acid Substitution
The biological activity of RGD peptides can be significantly altered by substituting amino acids within and flanking the core RGD motif. These substitutions can influence the peptide's conformation, flexibility, and interaction with the integrin binding pocket, thereby modulating its affinity and selectivity.
Systematic structure-activity relationship (SAR) studies have been crucial in optimizing RGD analogs. For instance, in a series of RGD-containing cyclic octapeptides, the hydrophobicity and aromaticity of the amino acid at a specific position were found to be highly important for binding to the αvβ3 integrin. mdpi.comnih.gov This suggests the presence of a hydrophobic pocket on the integrin surface that can be exploited for designing more potent antagonists. mdpi.comnih.gov
Furthermore, the residues flanking the RGD sequence play a pivotal role in regulating recognition by different integrin complexes. nih.gov For example, introducing a methionine residue C-terminal to the RGD sequence in the disintegrin elegantin resulted in a significant increase in inhibitory activity towards platelet adhesion on fibrinogen. nih.gov Conversely, substituting the alanine residue N-terminal to the RGD with a proline decreased activity against the αIIbβ3 integrin. nih.gov These findings underscore the subtle yet critical influence of flanking residues on modulating integrin-ligand binding specificity. nih.gov
Even single amino acid substitutions within the RGD motif can have profound effects. Replacing the arginine in dendroaspin, a disintegrin-like venom protein, with lysine or histidine resulted in molecules that were still potent inhibitors of platelet aggregation and cell adhesion, demonstrating that the arginine residue is not strictly obligatory for activity. tandfonline.comnih.gov However, substitutions with less polar and more hydrophobic residues like glutamine and alanine led to a significant decrease in binding ability. tandfonline.com This highlights the importance of the physicochemical properties of the side chain at this position for maintaining high-affinity binding.
| Original Peptide/Motif | Substitution | Effect on Activity/Binding | Integrin Target(s) | Reference |
|---|---|---|---|---|
| ARGDNP (Elegantin) | A to P (PRGDNP) | Decreased inhibitory activity | αIIbβ3 | nih.gov |
| ARGDNP (Elegantin) | N to M (ARGDMP) | 10-13 fold increased inhibitory activity on fibrinogen | Not specified | nih.gov |
| RGD (in Dendroaspin) | R to K (KGD) | Equipotent inhibition of HEL cell adhesion to fibrinogen | β3 and β1 integrins | tandfonline.comnih.gov |
| RGD (in Dendroaspin) | R to H (HGD) | Equipotent inhibition of HEL cell adhesion to fibrinogen | β3 and β1 integrins | tandfonline.comnih.gov |
| RGD (in Dendroaspin) | R to Q (QGD) | Much less binding ability | HEL cells | tandfonline.com |
| RGD (in Dendroaspin) | R to A (AGD) | Little binding ability | HEL cells | tandfonline.com |
Role of Chirality (D-Amino Acids) in Peptide Design and Performance
The incorporation of non-natural D-amino acids in place of their natural L-counterparts is a powerful strategy in peptide design. This modification, known as chiral modification, can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity.
Impact on Resistance to Enzymatic Hydrolysis via Chiral Modification
One of the major hurdles for the therapeutic use of peptides is their rapid degradation by proteases in the body. The introduction of D-amino acids can confer resistance to enzymatic hydrolysis. nih.gov This is because proteases are stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, thereby increasing the peptide's metabolic stability and prolonging its half-life in vivo. For instance, the incorporation of D-leucine in RGD-based peptides has been shown to increase the induction of apoptosis, which may be related to enhanced stability. nih.gov
Chirality Effects on Conformational Preferences and Binding Affinity
The chirality of amino acids has a profound impact on the conformational preferences of a peptide, which in turn affects its binding affinity to its target receptor. The substitution of an L-amino acid with its D-enantiomer can induce specific turns in the peptide backbone, leading to a more constrained and biologically active conformation.
In the context of RGD peptides, the incorporation of a D-amino acid at a position adjacent to the RGD motif has been shown to be critical for high binding affinity to certain integrins. qyaobio.com For example, structure-activity relationship studies of cyclic pentapeptides revealed that a D-amino acid in the position following the RGD sequence is favored for activity. acs.org This is because the D-amino acid can promote a specific β-turn structure that optimally presents the Arg and Asp side chains for interaction with the integrin. acs.org
Furthermore, in a library of macrocyclic RGD peptides, those with D-amino acid substitutions at a specific position (X2) displayed significantly stronger binding to αvβ3 integrin compared to their L-amino acid counterparts. nih.gov Notably, some of these D-amino acid-containing peptides outperformed the established integrin antagonist cilengitide. nih.gov This highlights the significant impact of amino acid configuration on αvβ3 integrin binding. nih.gov
Cyclization Strategies for RGD Peptides and their Conformational Effects
Linear peptides often exist as a dynamic equilibrium of multiple conformations in solution, which can lead to reduced binding affinity and susceptibility to enzymatic degradation. qyaobio.commdpi.com Cyclization is a widely employed strategy to overcome these limitations by constraining the peptide into a more rigid and biologically active conformation. nih.govproquest.comjcchems.comnih.gov
Various methods can be used to cyclize RGD peptides, including the formation of disulfide bonds between cysteine residues, amide bond formation between the N- and C-termini (head-to-tail), or linking the backbone to a side chain. proquest.comresearchgate.net The choice of cyclization strategy can influence the size and flexibility of the ring, thereby affecting the peptide's conformational properties and its interaction with integrins.
Cyclic RGD peptides generally exhibit improved binding properties compared to their linear counterparts. qyaobio.commdpi.com The conformational rigidity imposed by the cyclic structure reduces the entropic penalty upon binding to the receptor, leading to higher affinity. foldingathome.org Molecular dynamics simulations have shown that cyclic RGD peptides have a more stable configuration when binding to integrins compared to linear RGD peptides. mdpi.com This stability is attributed to stronger interactions, particularly between the aspartic acid residue of the RGD motif and the metal ion-dependent adhesion site (MIDAS) of the integrin. mdpi.com
Moreover, cyclization can enhance the stability of the peptide by protecting it from degradation. For example, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart, a stability attributed to the decreased structural flexibility and the formation of a salt bridge between the Arg and Asp side chains. nih.gov This rigidity prevents the Asp side chain from adopting a conformation that can lead to degradation of the peptide backbone. nih.gov
Modifications to the RGD Motif and Flanking Residues for Tuned Specificity
While the RGD motif is a common recognition sequence for several integrins, the specificity of an RGD peptide for a particular integrin subtype is largely determined by the conformation of the RGD loop and the nature of the flanking amino acid residues. nih.gov By strategically modifying these elements, it is possible to design RGD analogs with tuned specificity for different integrins.
The amino acids immediately following the RGD sequence can have a significant impact on integrin selectivity. For instance, the presence of certain two-amino-acid sequences (X1X2) at the C-terminus of the RGD motif can increase its affinity for integrin αvβ5, while not affecting αvβ3-mediated cell adhesion. acs.org Studies have shown that for integrin αvβ5 binding, amino acids with small side chains at the X1 position and aromatic amino acids at the X2 position are optimal. acs.org
Further modifications to the residues flanking the RGD motif can fine-tune this specificity. The amino acid at the X3 position, following the RGDX1X2 sequence, can also affect cell adhesion, with hydrophobic amino acids at this position leading to higher activity. acs.org
Even modifications to the core RGD motif itself can alter integrin selectivity. For example, methylation of the guanidinium (B1211019) group of arginine within the RGD motif can modulate the receptor subtype specificity. cipsm.deresearchgate.net This is because different integrins may interact with the guanidinium group in slightly different orientations, and methylation can sterically hinder binding to one subtype while favoring another. researchgate.net
| Peptide Motif | Modification | Effect on Cell Adhesion (Integrin αvβ5) | Reference |
|---|---|---|---|
| CGG-RGDX1F | X1 = V, S, T | High adhesion | acs.org |
| CGG-RGDX1F | X1 = L, E, P, F, Y, W | Decreased adhesion | acs.org |
| CGG-RGDVX2 | X2 = F, P, Y, W | High activity (F being the highest) | acs.org |
| CPPP-RGDNYX3 | X3 = Hydrophobic amino acid (e.g., V, I) | Exceptionally high activity | acs.org |
Development of Peptidomimetics Based on H-DL-Arg-Gly-DL-Asp-DL-Val-OH Structural Motifs
While peptides offer high potency and selectivity, their therapeutic application can be limited by poor metabolic stability and low oral bioavailability. To address these issues, a significant effort has been directed towards the development of peptidomimetics, which are small, non-peptidic molecules designed to mimic the structure and function of the RGD motif. mdpi.comfrontiersin.org
The design of RGD peptidomimetics is based on the three-dimensional arrangement of the key functional groups of the RGD sequence – the guanidinium group of arginine and the carboxyl group of aspartic acid – that are essential for integrin binding. Various scaffolds, such as tyrosine, have been used to position these functional groups in a spatially correct orientation to mimic the bioactive conformation of RGD. frontiersin.org
The development of peptidomimetics often involves the synthesis and screening of compound libraries to identify potent and selective integrin antagonists. nih.govacs.org These non-peptide antagonists can offer several advantages over their peptide counterparts, including improved pharmacokinetic profiles and increased metabolic stability. nih.govacs.org For example, the exchange of a β-amino acid NH group with a methylene moiety in a set of RGD mimetics represents a novel approach to increase metabolic stability. nih.govacs.org
Furthermore, the development of non-RGD-mimetic inhibitors is an emerging strategy. strath.ac.uk These compounds are designed to block the integrin binding site without directly mimicking the RGD sequence, which may help to avoid some of the unwanted side effects associated with RGD-mimetic inhibitors, such as receptor priming. strath.ac.uk
Future Perspectives in Dl Amino Acid Containing Peptide Research
Advancements in Automated Peptide Synthesis Technologies for Non-Natural Amino Acids
The synthesis of peptides containing non-natural amino acids like DL-arginine, DL-aspartic acid, and DL-valine has been significantly propelled by advancements in automated peptide synthesis. Traditional methods are often inefficient for these complex molecules, but modern techniques are overcoming these challenges.
Key advancements include:
Solid-Phase Peptide Synthesis (SPPS): This remains a cornerstone of peptide synthesis, allowing for the efficient and automated assembly of amino acid chains on a solid support. asymchem.com
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can accelerate the coupling of amino acids, reducing synthesis times and potentially improving the purity and yield of complex peptides, including those with non-natural residues. asymchem.com
Novel Coupling Reagents: The development of more efficient and selective coupling reagents is crucial for minimizing side reactions and ensuring the correct incorporation of non-natural amino acids.
Automated Synthesizers: Modern automated peptide synthesizers offer increased throughput and reproducibility, making the synthesis of complex peptides more accessible and reliable. asymchem.comcreative-peptides.com These systems can perform multiple syntheses simultaneously with precise control over reaction conditions. creative-peptides.com
These technologies are pivotal for exploring the vast chemical space offered by the inclusion of non-natural amino acids, enabling the creation of peptides with enhanced stability against enzymatic degradation. asymchem.comnih.gov
Table 1: Comparison of Peptide Synthesis Technologies
| Technology | Advantages | Challenges |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Efficient, automated, suitable for long peptides. asymchem.com | Can be time-consuming, potential for side reactions. |
| Microwave-Assisted Peptide Synthesis (MAPS) | Reduced reaction times, improved yields. asymchem.com | Requires specialized equipment. |
| Liquid-Phase Peptide Synthesis | Suitable for short peptides, lower cost. asymchem.com | Labor-intensive, less efficient for long chains. mtoz-biolabs.com |
| Enzymatic Synthesis | High specificity, mild reaction conditions. creative-peptides.com | Enzyme availability and stability can be limiting. |
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of peptide design, particularly for sequences containing non-natural amino acids. nih.gov These computational tools can navigate the immense sequence possibilities to identify peptides with desired properties, significantly reducing the time and cost associated with traditional discovery methods. sciencedaily.com
Deep generative models are being employed to design novel peptides with specific functions, such as antimicrobial or anticancer activities. rsc.org These models can learn the complex relationships between amino acid sequence and peptide function, allowing them to generate new sequences that are likely to be active. rsc.org For instance, generative AI tools can explore the vast chemical space of both natural and non-natural amino acids to propose novel and diverse peptide designs. nih.gov
Exploration of Novel Applications of Chiral Peptides in Advanced Materials and Systems
The chirality of the amino acid building blocks in a peptide has a profound influence on its self-assembly and the resulting material properties. rsc.org Peptides containing a mix of L- and D-amino acids, such as H-DL-Arg-Gly-DL-Asp-DL-Val-OH, can self-assemble into a variety of well-defined nanostructures, including nanotubes, nanowires, fibers, and gels. rsc.org
The stereochemistry of the peptide dictates the pathway of assembly and the final morphology of the resulting material. rsc.org This control over nanostructure allows for the design of advanced biomaterials with tailored mechanical, optical, and biological properties. rsc.org
Novel applications for these chiral peptide-based materials include:
Biomaterials for Tissue Engineering: Self-assembling peptide scaffolds can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.
Drug Delivery Systems: Peptide nanostructures can encapsulate and deliver therapeutic agents to specific targets within the body.
Chiral Catalysis: The defined chiral environment within a self-assembled peptide structure can be used to catalyze stereoselective chemical reactions.
Control of Inorganic Materials: Chiral peptides can direct the growth and morphology of inorganic materials, leading to the formation of chiral nanoparticles with unique optical properties. rsc.orgmit.edu The interaction between chiral peptides and the surfaces of metal nanocrystals can break the mirror symmetry of the inorganic material. mit.edu
The complexity of interactions between peptides and nanoparticles is an active area of research, with studies showing that these interactions can lead to a chiral restructuring of the peptides themselves. nih.gov
Elucidation of Complex Intermolecular Interactions in Bioactive Peptide Systems
The biological activity and material properties of peptides are governed by a complex network of intermolecular interactions. These non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces, dictate the peptide's three-dimensional structure and its ability to interact with other molecules. nih.gov
Researchers are using a combination of experimental techniques and computational modeling to elucidate these complex interactions. By studying how peptides containing DL-amino acids fold and self-assemble, scientists can gain insights into the fundamental principles of molecular recognition and supramolecular chemistry. rsc.org This knowledge is essential for the rational design of peptides with specific functions, from targeted therapeutics to advanced functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for H-DL-Arg-Gly-DL-Asp-DL-Val-OH, and how do racemic mixtures (DL-forms) impact yield and purity?
- Methodological Answer : Automated synthesis platforms using domain-specific languages like χDL (ChiDL) can standardize protocols for mixed stereochemistry peptides. For example, iterative optimization of coupling reagents (e.g., HATU/DIPEA) and resin types (e.g., Wang resin) improves racemic peptide yields. Racemic mixtures require chiral HPLC for purification, with mobile phases adjusted to resolve DL-isomers (e.g., 80:20 hexane/isopropanol) .
- Key Data : χDL-encoded protocols achieved >85% purity for DL-configured peptides in multi-step syntheses across 3 independent labs .
Q. Which analytical techniques are most effective for characterizing DL-configured peptides, and how are chiral centers validated?
- Methodological Answer : Combine mass spectrometry (MALDI-TOF) for molecular weight confirmation with circular dichroism (CD) to assess secondary structure perturbations caused by DL-isomers. Chiral columns (e.g., Crownpak CR-I) in HPLC separate enantiomers, while -NMR identifies stereochemical heterogeneity at Arg and Asp residues .
- Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | MALDI-TOF | Confirm molecular mass |
| 2 | Chiral HPLC | Resolve DL-isomers |
| 3 | -NMR | Assign stereochemistry |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for DL-configured peptides compared to L-isoforms?
- Methodological Answer : Use molecular dynamics (MD) simulations to model integrin binding kinetics, as DL-configurations alter the RGD motif’s spatial orientation. Pair simulations with SPR (surface plasmon resonance) to quantify binding affinity differences. For example, DL-Asp may reduce integrin αβ binding by 40% compared to L-Asp, validated via competitive ELISA .
- Data Conflict Resolution : Discrepancies in IC values may arise from incomplete chiral separation; re-analyze samples via chiral HPLC and retest fractions individually.
Q. What experimental designs ensure reproducibility of DL-peptide synthesis across labs with varying automation systems?
- Methodological Answer : Adopt χDL-encoded protocols, which standardize reaction parameters (temperature, agitation) and hardware-agnostic workflows. For instance, χDL scripts for solid-phase synthesis reduce inter-lab variability in coupling efficiency from ±15% to ±3% .
- Validation Metrics :
| Parameter | Acceptable Range |
|---|---|
| Purity | ≥85% (HPLC) |
| Enantiomeric Excess (ee) | ≥90% (chiral HPLC) |
Q. How do DL-configured peptides influence proteolytic stability, and what predictive models validate degradation pathways?
- Methodological Answer : Conduct accelerated stability studies in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) with LC-MS/MS to identify cleavage sites. Machine learning tools (e.g., PeptideRanker) predict susceptibility based on DL-residue hydrophobicity and charge distribution. DL-Val increases resistance to trypsin by 30% compared to L-Val, as modeled via QSAR .
Q. What strategies mitigate batch-to-batch variability in DL-peptide synthesis for in vivo studies?
- Methodological Answer : Implement real-time process analytical technology (PAT), such as in-line FTIR, to monitor coupling efficiency. Use design of experiments (DoE) to optimize factors like resin swelling time (e.g., 30 min vs. 60 min) and deprotection cycles. Statistical analysis (ANOVA) identifies critical parameters, reducing variability from ±12% to ±5% .
Key Considerations
- Stereochemical Complexity : DL-configurations introduce non-natural folding patterns, requiring rigorous structural validation (e.g., X-ray crystallography for crystalline peptides).
- Data Transparency : Share χDL scripts and raw analytical datasets via repositories like Zenodo to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
